

# TG-100435: A Technical Guide to its Molecular Targets and Signaling Pathways

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## Compound of Interest

Compound Name: TG-100435

Cat. No.: B1150180

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## Abstract

**TG-100435** is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. It primarily targets members of the Src family of kinases, as well as Abl and EphB4 kinases. Through the inhibition of these key signaling molecules, **TG-100435** disrupts critical cellular processes implicated in cancer progression, including proliferation, survival, angiogenesis, and metastasis. This technical guide provides an in-depth overview of the molecular targets of **TG-100435**, the signaling pathways it modulates, and detailed experimental protocols for its characterization. A key metabolite, TG100855, an N-oxide derivative, has been identified and is notably more potent than the parent compound.

## Core Targets and Inhibitory Profile

**TG-100435** exhibits potent inhibitory activity against a specific panel of protein tyrosine kinases. The primary targets include the Src family kinases (Src, Lyn, Lck, Yes), Abl kinase, and the Ephrin type-B receptor 4 (EphB4). The inhibitory constants ( $K_i$ ) for **TG-100435** and its more potent N-oxide metabolite, TG100855, are summarized below.

Target Kinase	TG-100435 Ki (nM)[1]	TG100855 Potency Increase[2]
Src	13 - 64	2 to 9-fold
Lyn	13 - 64	2 to 9-fold
Abl	13 - 64	2 to 9-fold
Yes	13 - 64	2 to 9-fold
Lck	13 - 64	2 to 9-fold
EphB4	13 - 64	2 to 9-fold

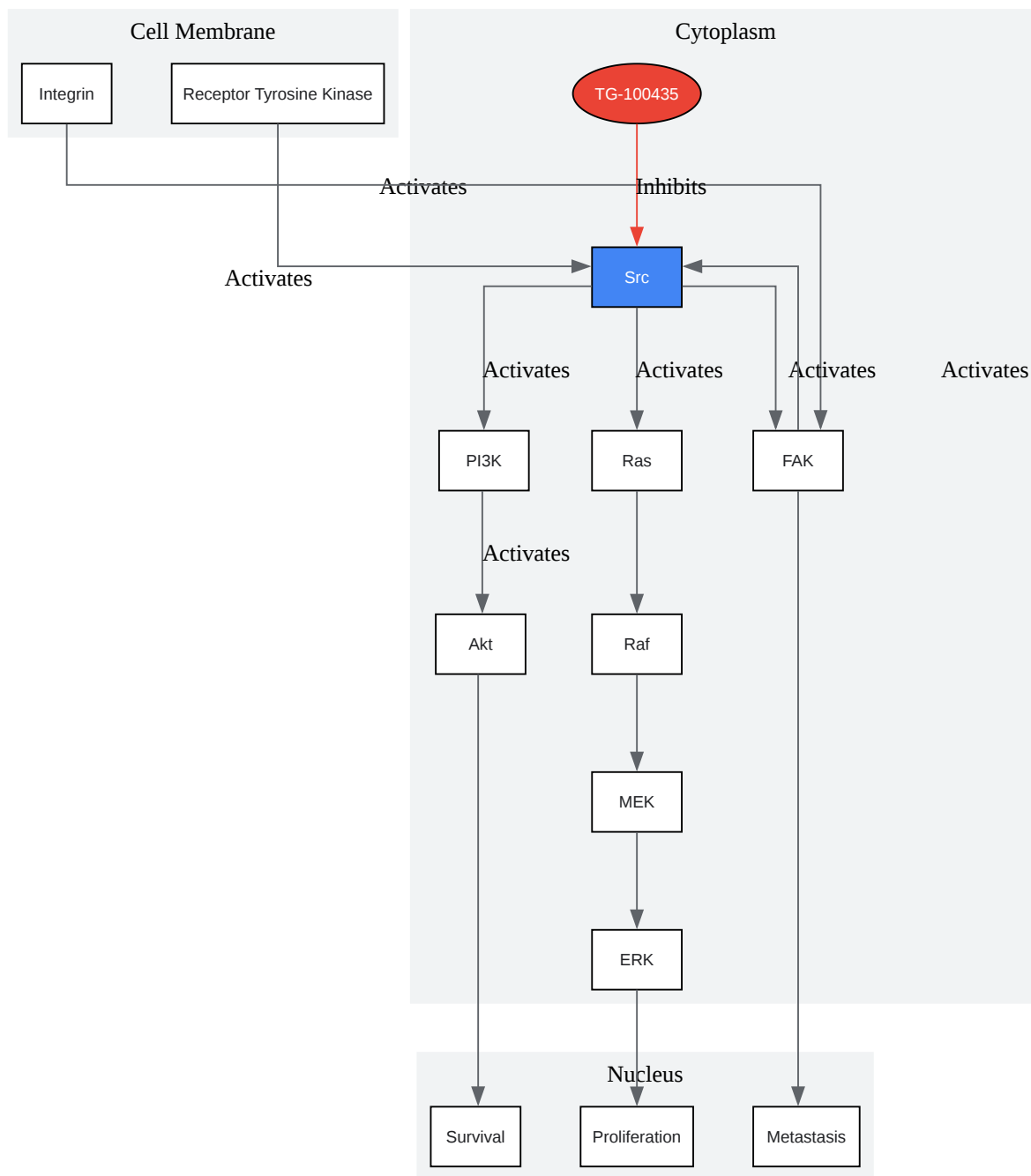
## Signaling Pathways Modulated by TG-100435

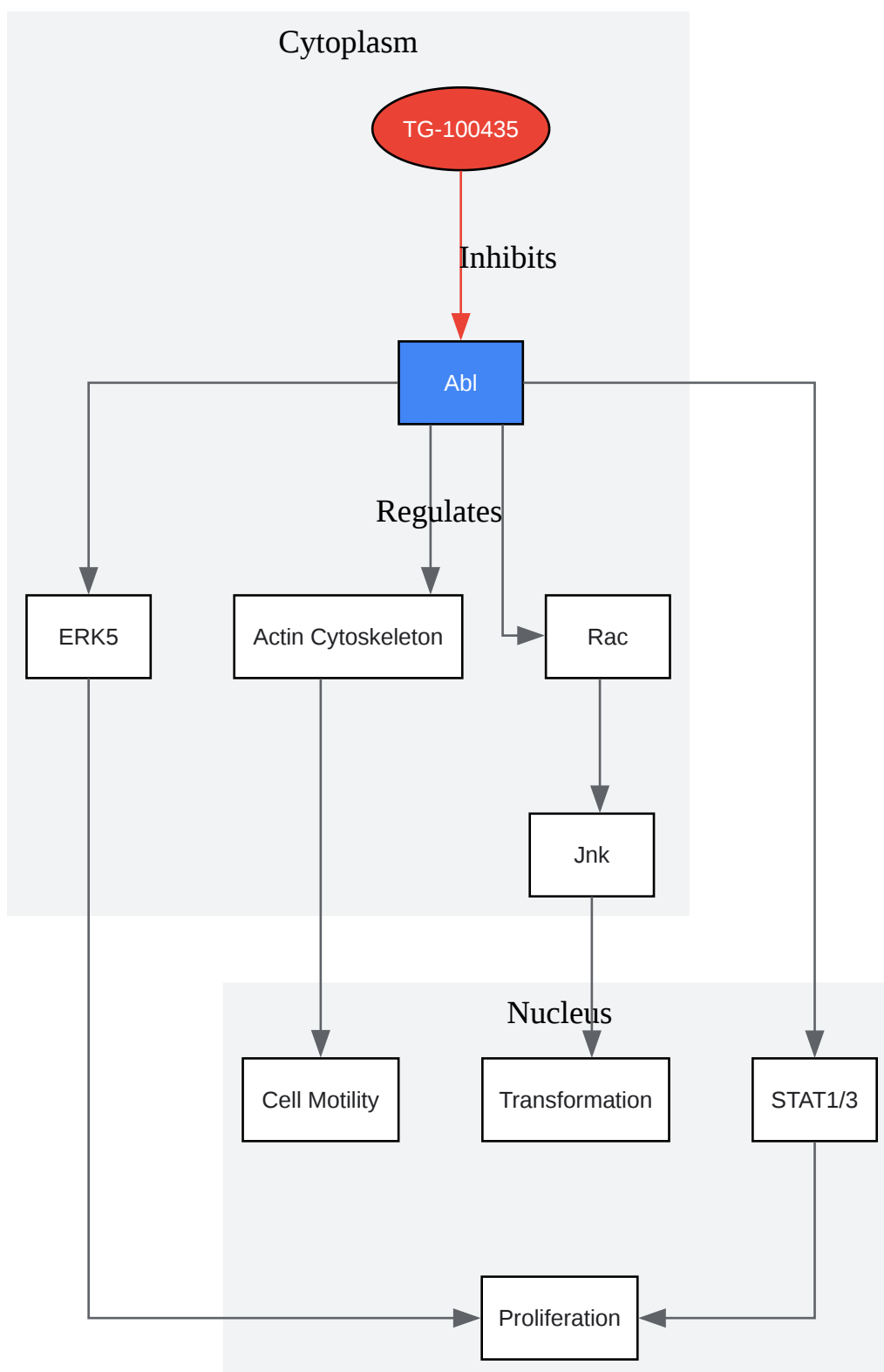
The therapeutic potential of **TG-100435** stems from its ability to interfere with key signaling cascades that are often dysregulated in cancer.

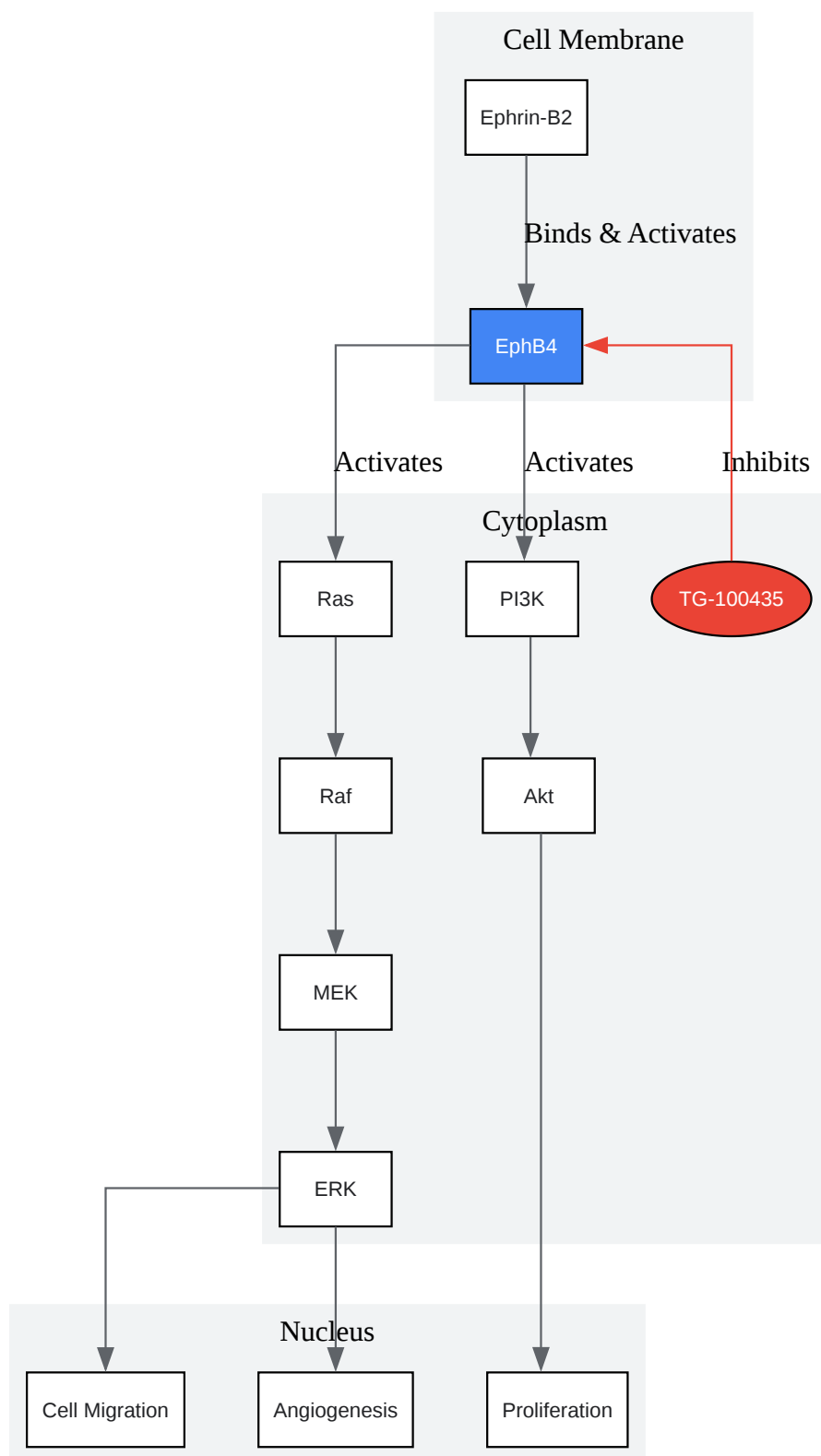
### Inhibition of Src Family Kinase (SFK) Signaling

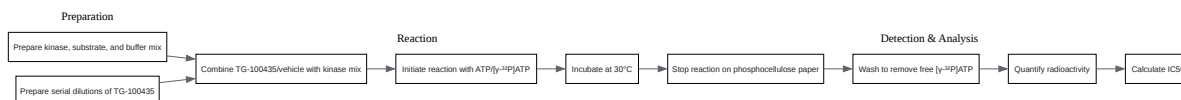
Src family kinases are non-receptor tyrosine kinases that act as crucial nodes in numerous signaling pathways, regulating cell growth, proliferation, migration, and survival.[3][4] **TG-100435**'s inhibition of SFKs, such as Src and Lyn, leads to the downregulation of several downstream pathways.

- **PI3K-Akt Pathway:** Src can activate the Phosphoinositide 3-kinase (PI3K)-Akt pathway, a central regulator of cell survival and proliferation. By inhibiting Src, **TG-100435** can lead to decreased Akt phosphorylation and activation, promoting apoptosis.
- **Ras-Raf-MAPK Pathway:** The Ras-Raf-Mitogen-activated protein kinase (MAPK) pathway is another critical proliferation-driving cascade that can be activated by Src. Inhibition of Src by **TG-100435** can attenuate this pathway's activity.
- **Focal Adhesion Kinase (FAK) Signaling:** Src forms a complex with FAK, a key mediator of cell adhesion, migration, and invasion. By disrupting this interaction, **TG-100435** can inhibit cancer cell motility and metastasis.









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